molecular formula C26H19N3OS B11624356 1-[(4-methylphenyl)carbonyl]-2-(thiophen-2-yl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile

1-[(4-methylphenyl)carbonyl]-2-(thiophen-2-yl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile

Cat. No.: B11624356
M. Wt: 421.5 g/mol
InChI Key: CVSICFDKBAGPAV-UHFFFAOYSA-N
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Description

1-[(4-methylphenyl)carbonyl]-2-(thiophen-2-yl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a quinoline core, a thiophene ring, and a pyrrolo moiety, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 1-[(4-methylphenyl)carbonyl]-2-(thiophen-2-yl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile typically involves multi-step organic reactions. One common synthetic route includes the condensation of a 1,4-dicarbonyl compound with a thiophene derivative under basic conditions, followed by cyclization and subsequent functional group modifications . Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the thiophene and quinoline rings.

    Cyclization: Intramolecular cyclization reactions can lead to the formation of additional ring structures.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings to optimize reaction efficiency.

Scientific Research Applications

1-[(4-methylphenyl)carbonyl]-2-(thiophen-2-yl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-[(4-methylphenyl)carbonyl]-2-(thiophen-2-yl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological effects. Detailed studies, including docking and molecular dynamics simulations, are often conducted to elucidate these mechanisms .

Comparison with Similar Compounds

Similar compounds to 1-[(4-methylphenyl)carbonyl]-2-(thiophen-2-yl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile include other heterocyclic compounds with quinoline, thiophene, or pyrrolo moieties. Examples include:

    Quinoline derivatives: Known for their antimalarial and anticancer properties.

    Thiophene derivatives: Used in organic electronics and as intermediates in pharmaceutical synthesis.

    Pyrrolo derivatives: Studied for their potential as anti-inflammatory and antimicrobial agents.

The uniqueness of this compound lies in its combined structural features, which may confer distinct biological activities and chemical reactivity compared to its individual components .

Properties

Molecular Formula

C26H19N3OS

Molecular Weight

421.5 g/mol

IUPAC Name

1-(4-methylbenzoyl)-2-thiophen-2-yl-2,3a-dihydro-1H-pyrrolo[1,2-a]quinoline-3,3-dicarbonitrile

InChI

InChI=1S/C26H19N3OS/c1-17-8-10-19(11-9-17)25(30)24-23(21-7-4-14-31-21)26(15-27,16-28)22-13-12-18-5-2-3-6-20(18)29(22)24/h2-14,22-24H,1H3

InChI Key

CVSICFDKBAGPAV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2C(C(C3N2C4=CC=CC=C4C=C3)(C#N)C#N)C5=CC=CS5

Origin of Product

United States

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